GSK-3beta Inhibitor VI

Description

Historical Trajectory of GSK-3β Inhibitor Identification and Classes

The discovery of Glycogen (B147801) Synthase Kinase-3 (GSK-3) in 1980 as a regulator of glycogen synthase marked the beginning of decades of research into its function and inhibition. The initial inhibitors identified were often non-selective, but as the role of GSK-3β in various diseases became clearer, the pursuit of potent and selective inhibitors intensified. frontiersin.org This has led to the development of several distinct classes of inhibitors, each with different mechanisms of action.

The primary classes of GSK-3β inhibitors include:

ATP-Competitive Inhibitors : This is the largest and most extensively studied class. These molecules bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of substrates. researchgate.netfrontiersin.org While many potent ATP-competitive inhibitors have been developed, a key challenge is achieving selectivity due to the similarity of the ATP-binding site across the human kinome, which can lead to off-target effects. frontiersin.orgresearchgate.net

Non-ATP-Competitive Inhibitors : To overcome the selectivity challenges of ATP-competitive inhibitors, researchers have explored molecules that bind to sites other than the ATP pocket. nih.govnih.gov These allosteric inhibitors can offer greater specificity. researchgate.netnih.gov Tideglusib is a well-known example of a non-ATP competitive inhibitor that has advanced to clinical trials. nih.gov GSK-3beta Inhibitor VI falls into this category; it is a thienyl α-chloromethyl ketone compound that acts as an irreversible, non-ATP competitive inhibitor.

Substrate-Competitive Inhibitors (SCIs) : This class of inhibitors works by competing with the substrate for binding to the enzyme. frontiersin.orgmdpi.com Since the substrate binding site of GSK-3β is more distinct than its ATP-binding pocket, SCIs are considered highly selective. mdpi.com The development of SCIs, including peptide-based inhibitors like L803-mts, represents a significant strategy for achieving high target specificity. mdpi.comnih.gov

Natural Products : A number of inhibitors have been isolated from natural sources. Hymenialdisine, an alkaloid derived from marine sponges, is a potent inhibitor that acts in competition with ATP. frontiersin.org

Cations : Simple metal cations, such as lithium, were among the first identified GSK-3 inhibitors. Lithium is a mood stabilizer used in the treatment of bipolar disorder, and its therapeutic effects are partly attributed to its direct and indirect inhibition of GSK-3. frontiersin.org

The table below summarizes the major classes and examples of GSK-3β inhibitors.

| Class | Mechanism of Action | Examples |

| ATP-Competitive | Binds to the ATP-binding pocket, blocking ATP. | AR-A014418, Pyrazolopyrimidines |

| Non-ATP-Competitive | Binds to an allosteric site, altering enzyme conformation or activity. | Tideglusib, This compound |

| Substrate-Competitive | Competes with the substrate for binding to the active site. | L803-mts, Anthracenone–isoxazoles |

| Natural Products | Various, often ATP-competitive. | Hymenialdisine |

| Cations | Direct inhibition of the enzyme. | Lithium (Li+) |

Design Principles and Synthetic Strategies Leading to Specific GSK-3β Inhibitor Structures

The development of specific GSK-3β inhibitors has been propelled by rational drug design principles and sophisticated synthetic strategies. The goal is to create molecules that fit precisely into a target binding site on the enzyme with high affinity and selectivity.

Design Principles:

Structure-Based Virtual Screening (SBVS) : With the availability of the crystal structure of GSK-3β, researchers can computationally screen large libraries of compounds to identify those that are predicted to bind well to the target site. mdpi.com This approach has successfully identified novel scaffolds, such as pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives. mdpi.com

Ligand-Based Design : This approach uses the knowledge of known active inhibitors to design new ones. Techniques like quantitative structure-activity relationship (QSAR) modeling help identify the key chemical features (pharmacophores) required for inhibitory activity. nih.govolemiss.edu

Fragment-Based Drug Discovery : This method involves screening smaller chemical fragments that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound.

Molecular Hybridization : This strategy combines pharmacophoric elements from different known inhibitors to create a new hybrid molecule with potentially enhanced activity or improved properties. mdpi.com

Synthetic Strategies: The synthesis of GSK-3β inhibitors often involves multi-step chemical reactions to build complex molecular scaffolds. For instance, the creation of 7-chloro-9H-pyrimido[4,5-b]indole-based inhibitors involves a carefully planned synthetic route to construct the core ring system and then add various side chains to optimize binding and biological activity. researchgate.netmdpi.com Similarly, the synthesis of coumarin (B35378) derivatives has been explored to create versatile scaffolds for GSK-3β inhibition. nih.gov A key strategy in inhibitor design is targeting specific amino acid residues within the binding pocket. For example, some designs aim to form an irreversible covalent bond with the Cys199 residue in the ATP binding pocket, a strategy pursued with benzazole ureas containing electrophilic "warheads". sun.ac.za The chemical structure of this compound, 2-Chloro-1-(4,5-dibromo-thiophen-2-yl)-ethanone, identifies it as a reactive alkylating agent, a specific synthetic design intended to form a covalent bond with the enzyme, leading to irreversible inhibition.

Crystallographic and Computational Insights into Ligand-Enzyme Interactions of GSK-3β Inhibitors

Understanding how inhibitors bind to GSK-3β at the atomic level is crucial for designing more effective drugs. X-ray crystallography and computational modeling have provided invaluable insights into these ligand-enzyme interactions.

Crystallographic Insights: X-ray crystallography allows for the determination of the three-dimensional structure of the GSK-3β enzyme in complex with an inhibitor. These structures reveal the precise orientation of the inhibitor in the binding pocket and the specific interactions it forms with the enzyme's amino acid residues. nih.gov The catalytic domain of GSK-3β has a characteristic bilobal fold, with the ATP-binding site located in the hinge region between the N- and C-lobes. frontiersin.orgnih.gov

Crystallographic studies have identified several key residues involved in inhibitor binding within the ATP-binding site:

Hinge Region : The backbone of residues like Val135 forms critical hydrogen bonds with many ATP-competitive inhibitors. nih.govacs.org

Lysine 85 (Lys85) : This residue is essential for stabilizing ATP in the active site and frequently forms hydrogen bonds or salt bridges with inhibitors. mdpi.comnih.gov

Aspartate 200 (Asp200) : This residue is another key interaction point for many inhibitors. researchgate.netoncotarget.com

Gatekeeper Residue : The nature of the "gatekeeper" residue, which controls access to a hydrophobic pocket, can be exploited to achieve selectivity between different kinases.

The table below presents examples of crystallographic studies on GSK-3β, highlighting the bound inhibitor and key interacting residues.

| PDB ID | Inhibitor | Key Interacting Residues | Reference |

| 8QJI | Compound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide scaffold) | Val135, Asp133, Tyr134 | nih.govacs.org |

| 1Q3D | Staurosporine | Lys85, Ser203 | nih.gov |

| 4ACG | Flavonoid derivative | Lys85, Cys199, Phe67 | mdpi.com |

Computational Insights: Molecular docking and molecular dynamics (MD) simulations complement crystallographic data. Docking predicts the preferred binding mode of a ligand to a protein, while MD simulations can model the dynamic behavior of the ligand-enzyme complex over time, confirming the stability of the interactions. nih.govnih.govbiorxiv.org These computational methods are used to:

Predict Binding Affinity : Calculate docking scores or binding free energies to estimate how tightly an inhibitor will bind. nih.govnih.gov

Elucidate Structure-Activity Relationships (SAR) : Explain why certain chemical modifications to an inhibitor increase or decrease its potency. acs.org

Identify Novel Binding Sites : Computational studies have helped to map allosteric sites and substrate-binding sites, which are targets for non-ATP-competitive and substrate-competitive inhibitors. mdpi.comresearchgate.netacs.org For example, a substrate-binding site formed by residues such as Phe67, Gln89, and Phe93 has been identified. frontiersin.org

These combined crystallographic and computational approaches provide a detailed molecular blueprint that guides the ongoing evolution of GSK-3β inhibitors, leading to the development of compounds with improved potency, selectivity, and novel mechanisms of action, such as the irreversible, non-ATP competitive this compound.

Structure

2D Structure

3D Structure

Properties

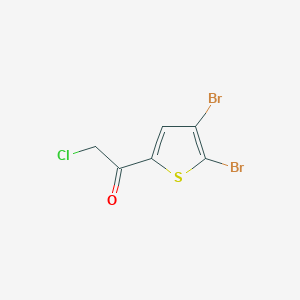

Molecular Formula |

C6H3Br2ClOS |

|---|---|

Molecular Weight |

318.41 g/mol |

IUPAC Name |

2-chloro-1-(4,5-dibromothiophen-2-yl)ethanone |

InChI |

InChI=1S/C6H3Br2ClOS/c7-3-1-5(4(10)2-9)11-6(3)8/h1H,2H2 |

InChI Key |

KYVDGDMQERQKOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C(=O)CCl |

Origin of Product |

United States |

Gsk 3beta Inhibitor Vi: a Specific Research Tool

Chemical Profile and Properties

This compound is chemically identified as 2-Chloro-1-(4,5-dibromo-thiophen-2-yl)-ethanone. chemicalbook.comnih.gov It belongs to the chemical class of thienyl α-chloromethyl ketones. nih.govselleckchem.com

| Property | Data | Source(s) |

| Chemical Name | 2-Chloro-1-(4,5-dibromo-thiophen-2-yl)-ethanone | chemicalbook.comnih.gov |

| Synonym | This compound | chemicalbook.com |

| CAS Number | 62673-69-2 | nih.govnih.gov |

| Molecular Formula | C₆H₃Br₂ClOS | nih.govnih.gov |

| Molecular Weight | 318.41 g/mol | nih.govnih.gov |

| Purity | ≥90% | nih.gov |

| Form | Solid | nih.gov |

Mechanism of Inhibition

This compound functions as a non-ATP competitive and irreversible inhibitor of the GSK-3β enzyme. nih.govselleckchem.com This mechanism distinguishes it from many other kinase inhibitors that compete with ATP for binding in the enzyme's active site.

Non-ATP Competitive: The inhibitor does not bind to the highly conserved ATP-binding pocket of the kinase. This property can sometimes lead to greater selectivity for the target kinase over other kinases. merckmillipore.com

Irreversible Inhibition: It is described as a reactive alkylating agent. selleckchem.com Studies on related halomethylketone (HMK) compounds suggest that they can form a permanent, covalent bond with the enzyme. mdpi.com This covalent modification is thought to occur with the residue Cys199, located at the entrance to the enzyme's active site, thereby permanently inactivating it. mdpi.com

The inhibitor has an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—of 1 µM for GSK-3β. nih.govselleckchem.com Notably, it demonstrates selectivity, as it does not affect the activity of Protein Kinase A (PKA) even at concentrations as high as 100 µM. nih.govselleckchem.com

Research Applications and Findings

This compound is used exclusively as a research tool to probe the function of GSK-3β. nih.gov Its irreversible and non-ATP competitive nature provides a specific method for inactivating the enzyme in experimental settings.

Molecular and Cellular Mechanisms of Action of Gsk 3beta Inhibitor Vi

Direct Enzymatic Inhibition of GSK-3β Kinase Activity

GSK-3beta Inhibitor VI exerts its effects primarily through direct inhibition of the GSK-3β enzyme. This inhibition has been characterized by its high potency and selectivity.

This compound, also referred to as CHIR98014, is a highly potent inhibitor of both GSK-3α and GSK-3β isoforms. In cell-free biochemical assays, it demonstrates IC50 values of 0.65 nM and 0.58 nM for GSK-3α and GSK-3β, respectively. medchemexpress.comselleckchem.commedkoo.com The inhibitory constant (Ki) for human GSK-3β has been determined to be 0.87 nM. medchemexpress.comselleckchem.com While it is a potent inhibitor of GSK-3, it shows significantly less activity against other kinases like cdc2 and erk2, with an IC50 of 3.7 μM for cdc2. medchemexpress.comselleckchem.com In cellular assays, the concentration required for half-maximal stimulation of glycogen (B147801) synthase (GS) activity (EC50) was 106 nM in CHO-IR cells and 107 nM in primary rat hepatocytes. selleckchem.com Another compound, GSK-3β Inhibitor VI with CAS number 62673-69-2, is a cell-permeable and non-ATP competitive inhibitor with an IC50 of 1 µM. sigmaaldrich.com

Table 1: Inhibitory Potency of this compound (CHIR98014)

| Target | Assay Type | IC50/Ki/EC50 | Reference |

|---|---|---|---|

| GSK-3α | Cell-free | 0.65 nM (IC50) | medchemexpress.comselleckchem.commedkoo.com |

| GSK-3β | Cell-free | 0.58 nM (IC50) | medchemexpress.comselleckchem.commedkoo.com |

| Human GSK-3β | Cell-free | 0.87 nM (Ki) | medchemexpress.comselleckchem.com |

| cdc2 | Cell-free | 3.7 μM (IC50) | medchemexpress.comselleckchem.com |

| Glycogen Synthase | Cellular (CHO-IR) | 106 nM (EC50) | selleckchem.com |

| Glycogen Synthase | Cellular (Rat Hepatocytes) | 107 nM (EC50) | selleckchem.com |

This compound (CHIR98014) exhibits remarkable selectivity for GSK-3 over other kinases. selleckchem.com Studies have shown that it is over 500 to more than 1000 times more selective for GSK-3 compared to a panel of 20 other protein kinases. selleckchem.com This panel included kinases such as Cdc2, ERK2, Tie-2, and KDR. selleckchem.com This high degree of selectivity is crucial for its use as a specific pharmacological tool to probe the functions of GSK-3. In contrast, another inhibitor, GSK-3β Inhibitor VI (CAS 62673-69-2), is noted to be selective for GSK-3β and does not impact PKA activity even at high concentrations. sigmaaldrich.com The selectivity of GSK-3 inhibitors is an important area of research, with some studies aiming to design inhibitors with improved kinome-wide selectivity. nih.gov

Determination of Inhibitory Potency (e.g., IC50 values in biochemical assays)

Impact on Substrate Phosphorylation and Enzyme Regulation

GSK-3 is a serine/threonine kinase that phosphorylates a multitude of substrates, thereby regulating their activity. wikipedia.org this compound, by inhibiting the kinase, prevents the phosphorylation of these substrates. A well-documented example is the reduction of tau protein phosphorylation. selleckchem.commedkoo.comstemcell.comd-nb.inforesearchgate.netnih.gov Specifically, treatment with CHIR98014 has been shown to decrease the phosphorylation of tau at serine 396 in the cortex and hippocampus of postnatal rats. selleckchem.comd-nb.inforesearchgate.netnih.gov

Another key substrate of GSK-3 is glycogen synthase (GS). selleckchem.comwikipedia.org Inhibition of GSK-3 by CHIR98014 leads to the activation of GS, as the inhibitory phosphorylation on GS is removed. selleckchem.com This activation has been observed in both cell lines and in vivo models. selleckchem.com

Downstream Signaling Pathway Modulation by this compound

The inhibition of GSK-3β by this compound has profound effects on major signaling pathways that are critical for various cellular processes.

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. nih.govescholarship.org In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. nih.govescholarship.org By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. nih.gov This leads to the stabilization and accumulation of β-catenin in the cytoplasm. diabetesjournals.orgnih.gov The accumulated β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes. oup.com

Studies have demonstrated that treatment with CHIR98014 results in a significant activation of the Wnt/β-catenin pathway. medchemexpress.comnih.gov This is evidenced by increased β-catenin levels and the expression of downstream target genes like cyclin D1. diabetesjournals.orgnih.gov For instance, in mouse embryonic stem cells, CHIR98014 was shown to be a potent activator of this pathway. nih.gov Similarly, in intestinal epithelial cells, CHIR98014 increased β-catenin accumulation and cyclin D1 expression. diabetesjournals.orgnih.gov

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. There is significant crosstalk between this pathway and GSK-3. Akt, a central kinase in this pathway, can phosphorylate and inactivate GSK-3β. nih.govnih.gov Conversely, GSK-3β can also influence the PI3K/Akt/mTOR pathway.

This compound can modulate this axis. For example, in some cancer cell lines, inhibition of GSK-3β by CHIR98014 has been linked to effects on the Akt/mTOR pathway. ebi.ac.uk Research has shown that in certain contexts, GSK-3β inhibition can influence the phosphorylation status of components within the PI3K/Akt/mTOR pathway. ebi.ac.uk For example, in gastric cancer cells, LMO3 knockdown suppressed the phosphorylation of Akt, mTOR, and GSK3β, and a GSK3β inhibitor, CHIR-98014, abrogated the proliferation induced by recombinant LMO3 protein, suggesting a role for GSK-3β downstream of Akt/mTOR in this process. ebi.ac.uk Similarly, in thyroid carcinoma cells, Tuft1 was shown to promote invasion and proliferation through the Akt-mTOR/GSK3β signaling pathway, and CHIR-98014 could abrogate the effects on proliferation and apoptosis. ebi.ac.uk

Cellular Stress Response Pathways

GSK-3β is a key player in cellular stress responses. It is implicated in signaling cascades that control various transcriptional and post-transcriptional events, thereby influencing the activity, localization, and stability of its substrates. mdpi.com GSK-3β's role is particularly evident under pathophysiological conditions, including the acute immune response to infections and the progression of chronic inflammatory diseases. mdpi.com

Inhibition of GSK-3β can modulate these stress responses. For instance, in quiescent non-neuronal cells, pharmacological inhibition of GSK-3 is sufficient to trigger gene expression even without growth factor stimulation. frontiersin.org This suggests that GSK-3β acts as a gatekeeper, repressing the expression of certain genes in the absence of appropriate stimuli. frontiersin.orgnih.gov The cellular response to DNA damage is also influenced by GSK-3β. It has been identified as a key kinase in the alternative splicing response to DNA damage. oup.com

Regulation of Apoptotic and Autophagic Processes

GSK-3β plays a dual role in cell death and survival pathways. nih.govbiologists.com It can promote apoptosis by inhibiting pro-survival transcription factors and facilitating pro-apoptotic ones. nih.gov However, the effect of GSK-3β on cell survival is highly dependent on the cell type and the specific signaling pathway activated. nih.gov

Apoptosis:

Inhibition of GSK-3β has been shown to have complex effects on apoptosis. In some contexts, GSK-3β inhibition can induce apoptosis. For example, in neuroblastoma cells, inhibiting GSK-3β leads to increased apoptosis. nih.gov Similarly, in osteosarcoma cells, a specific GSK-3 inhibitor, SB216763, was found to induce caspase-dependent apoptosis. spandidos-publications.com This was associated with a decrease in the expression of NF-κB and the anti-apoptotic protein Bcl-2. spandidos-publications.com Conversely, in other scenarios, GSK-3β inhibition can protect against apoptosis. For instance, GSK-3β inhibitors have been shown to protect cerebellar granule neurons from cell death. biologists.com The role of GSK-3β in apoptosis is also linked to the endoplasmic reticulum (ERS) stress pathway. Inhibition of GSK-3β can ameliorate liver injury by reducing ERS-triggered apoptosis. plos.org

Autophagy:

GSK-3β is also a regulator of autophagy, a cellular process for degrading and recycling cellular components. nih.govbiologists.com The glycogen synthase kinase-3 signaling pathway has been reported to regulate autophagy flux through various signaling pathways, including mTORC1, PKC, and AKT. nih.gov Inhibition of GSK-3β can enhance autophagy and lysosomal acidification. nih.govmdpi.com In some cancer cells, GSK-3β inhibition-induced autophagy acts as a pro-survival signal. mdpi.com However, in other contexts, such as in prostate cancer cells under serum starvation, GSK-3β inhibition induces a profound necrotic cell death that is paralleled by an extensive autophagic response. biologists.com Blocking this autophagic response can switch the mode of cell death from necrosis to apoptosis. biologists.com Furthermore, GSK-3β inhibition can induce autophagy by increasing the levels of LC3B-II and reducing p62 protein levels in goat muscle satellite cells. mdpi.com

| Process | Effect of GSK-3β Inhibition | Key Mediators/Pathways | Cell/Tissue Context |

| Apoptosis | Induction | Decreased NF-κB and Bcl-2, Caspase activation | Osteosarcoma spandidos-publications.com |

| Induction | Reduced Bcl-2 and XIAP | Neuroblastoma nih.gov | |

| Protection | PI3K signaling pathway | Cerebellar granule neurons biologists.com | |

| Reduction | Decreased ERS-triggered apoptosis | Liver plos.org | |

| Autophagy | Enhancement | Increased lysosomal acidification | General nih.govmdpi.com |

| Pro-survival | TFEB nuclear translocation | Bladder Cancer mdpi.com | |

| Induction of Necrotic Cell Death | Bif-1-dependent autophagy | Prostate Cancer biologists.com | |

| Induction | AMPK pathway, increased LC3B-II, decreased p62 | Goat Muscle Satellite Cells mdpi.com |

Influence on Gene Expression Profiles and Transcriptional Factors

GSK-3β significantly influences gene expression by phosphorylating a wide array of transcription factors. nih.govspandidos-publications.com This regulation can either activate or inhibit the transcriptional activity of these factors, thereby controlling the expression of their target genes.

Inhibition of GSK-3β can lead to widespread changes in gene expression. nih.govahajournals.org In quiescent cells, inhibiting GSK-3β alone is enough to upregulate a group of immediate early genes. frontiersin.orgnih.gov This effect is mediated through a transcriptional network involving the transcription factors CREB, NF-κB, and AP-1. frontiersin.orgnih.gov GSK-3β typically inhibits these factors, and its inhibition removes this repressive signal. nih.gov

Furthermore, GSK-3β is involved in the Wnt/β-catenin signaling pathway, a critical pathway for development and disease. spandidos-publications.com In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for degradation. plos.org Inhibition of GSK-3β, as occurs during Wnt signaling, stabilizes β-catenin, allowing it to translocate to the nucleus and activate the transcription of target genes by interacting with TCF/LEF transcription factors. spandidos-publications.complos.org

GSK-3β also regulates other key transcription factors, including:

p53: GSK-3β can promote the expression of the tumor suppressor p53 and enhance its apoptotic function. spandidos-publications.com

Snail: GSK-3β can phosphorylate and inactivate the transcription factor Snail, which is involved in epithelial-mesenchymal transition (EMT). oncotarget.com

c-Myc: GSK-3β inhibition can lead to a reduction in c-Myc. nih.gov

| Transcription Factor | Effect of GSK-3β Activity | Consequence of GSK-3β Inhibition |

| CREB | Inhibition | Activation, Upregulation of target genes frontiersin.orgnih.gov |

| NF-κB | Inhibition | Activation, Upregulation of target genes frontiersin.orgnih.gov |

| AP-1 | Inhibition | Activation, Upregulation of target genes frontiersin.orgnih.gov |

| β-catenin | Phosphorylation and Degradation | Stabilization and Nuclear Translocation, Activation of Wnt target genes spandidos-publications.complos.org |

| p53 | Promotion of expression and function | Potential decrease in p53-mediated apoptosis spandidos-publications.com |

| Snail | Inactivation | Activation, Promotion of EMT oncotarget.com |

| c-Myc | Regulation | Reduction in c-Myc levels nih.gov |

Modulation of Spliceosome and Alternative Splicing

Recent evidence has highlighted a role for GSK-3β in the regulation of alternative splicing, a process that generates multiple protein isoforms from a single gene. nih.govfrontiersin.org GSK-3β can phosphorylate multiple splicing factors and regulators of RNA biosynthesis. nih.gov

One of the key mechanisms by which GSK-3β influences alternative splicing is through the phosphorylation of splicing factors. For example, GSK-3 can phosphorylate the splicing factor SRSF2 (also known as SC35). nih.gov Inhibition of GSK-3β has been shown to promote the colocalization of GSK-3β and SRSF2 in the nucleus. nih.gov

Furthermore, GSK-3β is implicated in the alternative splicing of specific genes. In cultured neurons, inhibition of GSK-3β increases the inclusion of exon 10 in the tau mRNA, a process relevant to neurodegenerative diseases. nih.gov GSK-3β inhibition can also indirectly modulate splicing by affecting other kinases, such as SRPK1, which in turn phosphorylates splicing factors like SRSF1. nih.gov

In the context of DNA damage, GSK-3 has been identified as a crucial kinase involved in the alternative splicing response. oup.com Inhibition of GSK-3 can abrogate the changes in alternative splicing that are triggered by UV irradiation. oup.com This suggests that GSK-3 acts as an RNA polymerase II phospho-CTD kinase, influencing transcriptional elongation and coupling it to splicing. oup.com

| Splicing Factor/Process | Effect of GSK-3β Activity | Consequence of GSK-3β Inhibition |

| SRSF2 (SC35) | Phosphorylation | Altered localization and function nih.gov |

| Tau pre-mRNA | Regulation of exon 10 splicing | Increased inclusion of exon 10 nih.gov |

| RAC1 pre-mRNA | Indirect regulation via SRPK1/SRSF1 | Altered splicing nih.gov |

| DNA Damage Response | Mediates UV-induced alternative splicing changes | Abrogation of UV-induced splicing changes oup.com |

Preclinical Investigational Efficacy and Therapeutic Potential of Gsk 3beta Inhibitor Vi in Disease Models

Research in Neurodegenerative Disease Models

Models of Tauopathy and Amyloid-β Pathology (e.g., in vitro neuronal cultures, transgenic animal models)

The pathological hallmarks of Alzheimer's disease (AD) include the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein and senile plaques from amyloid-β (Aβ) peptide. frontiersin.orgnih.gov Elevated GSK-3β activity is observed in the brains of AD patients and is considered a key kinase in the abnormal hyperphosphorylation of tau. nih.govfrontiersin.org

In preclinical studies, GSK-3β inhibitors have demonstrated the ability to mitigate these pathologies. For instance, in double transgenic mice expressing both human mutant amyloid precursor protein (APP) and tau, treatment with a non-ATP competitive GSK-3β inhibitor, NP12, led to reduced tau phosphorylation and decreased amyloid deposition. nih.gov This treatment also diminished the proliferation of astrocytes associated with plaques. nih.gov Similarly, other GSK-3β inhibitors like AR-A014418 and Indirubin have been shown to decrease amyloid deposition and tau phosphorylation in various transgenic mouse models. frontiersin.org

In vitro studies using neuronal cultures have corroborated these findings. Pharmacological inhibition of GSK-3β can reduce Aβ-induced neurotoxicity and decrease Aβ production. frontiersin.orgnih.gov Furthermore, in transgenic mouse models of AD, GSK-3β inhibition has been shown to lower Aβ production. frontiersin.org The overexpression of GSK-3β in conditional transgenic mice leads to hyperphosphorylation of tau in hippocampal neurons, mimicking aspects of AD pathology. embopress.org Shutting down the GSK-3β transgene in these mice with established pathology resulted in normalized tau phosphorylation levels. mdpi.com

Table 1: Effects of GSK-3β Inhibition in Tauopathy and Amyloid-β Models

| Model System | GSK-3β Inhibitor | Key Findings |

|---|---|---|

| Double transgenic mice (mutant APP and tau) | NP12 | Reduced tau phosphorylation, decreased amyloid deposition, and lowered plaque-associated astrocytic proliferation. nih.gov |

| Transgenic mice (overexpressing human APP) | AR-A014418, Indirubin | Decreased memory deficits, reduced tau phosphorylation, and amyloid deposition. frontiersin.org |

| Neuronal cultures | Pharmacological inhibitors | Decreased Aβ-induced neurotoxicity and reduced Aβ production. frontiersin.orgnih.gov |

| Conditional transgenic mice (overexpressing GSK-3β) | Transgene shutdown | Normalization of GSK-3 activity and phospho-tau levels. mdpi.comfrontiersin.org |

Alpha-Synucleinopathy Models

Alpha-synucleinopathies, such as Parkinson's disease (PD), are characterized by the accumulation of misfolded α-synuclein protein. bohrium.com Research indicates that GSK-3β plays a role in the pathological processes of these diseases. bohrium.comnih.gov Inhibition of GSK-3β has shown neuroprotective effects in various PD models. spandidos-publications.com

In cellular models of PD, inhibiting GSK-3β can decrease the expression of α-synuclein and prevent cell death. frontiersin.org Studies using neurotoxin-induced models of parkinsonism, such as those using MPP+/MPTP, have shown that GSK-3β is robustly activated in a manner dependent on the presence of α-synuclein. nih.gov GSK-3β inhibitors like lithium and TDZD-8 were able to protect against MPP+-induced cell death by reversing the accumulation of α-synuclein. nih.gov

In mouse models of MPTP-induced PD, short-term treatment with a GSK-3β inhibitor improved motor dysfunction and coordination. bohrium.com This was associated with a reduction in α-synuclein aggregation and neuronal damage. bohrium.com The mechanism appears to involve the promotion of the TFEB-ALP (transcription factor EB-autophagy-lysosomal pathway), which helps clear protein aggregates. bohrium.com Furthermore, α-synuclein has been shown to contribute to GSK-3β-catalyzed tau phosphorylation, suggesting a link between these two key proteins in neurodegeneration. nih.gov

Table 2: Effects of GSK-3β Inhibition in Alpha-Synucleinopathy Models

| Model System | GSK-3β Inhibitor | Key Findings |

|---|---|---|

| Cellular models of PD | General GSK-3β inhibitors, Lithium, TDZD-8 | Decreased α-synuclein expression, prevention of cell death, and reversal of α-synuclein accumulation. frontiersin.orgnih.gov |

| MPTP-induced mouse model of PD | General GSK-3β inhibitors | Ameliorated motor dysfunction, improved motor coordination, and reduced α-synuclein aggregation. bohrium.com |

| SH-SY5Y cells and mesencephalic neurons (MPP+ treated) | Lithium, TDZD-8 | Prevented cell death and reversed increases in α-synuclein accumulation. nih.gov |

Neuronal Protection and Synaptic Plasticity Enhancement

GSK-3β inhibitors have demonstrated significant potential for protecting neurons and enhancing synaptic plasticity in various disease models. frontiersin.org In models of Alzheimer's disease, GSK-3β inhibitors protect synapses from the detrimental effects of Aβ. frontiersin.org Pharmacological inhibition of GSK-3β was found to prevent the loss of dendritic spines induced by oligomeric Aβ in neuronal cultures. nih.gov

GSK-3β is a crucial regulator of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). frontiersin.org Inhibition of GSK-3 has been shown to prevent the induction of NMDAR-mediated LTD. mdpi.comnih.gov Conversely, GSK-3β inhibition can promote axon formation and elongation in hippocampal neurons. frontiersin.org In neonatal rats with hypoxia-ischemia-induced brain damage, GSK-3β inhibition was found to be critical for neural regeneration processes, including axon remodeling and synaptogenesis. oup.com

Furthermore, in models of Parkinson's disease, the inhibition of GSK-3β activity alleviated mitochondrial damage and cell apoptosis. bohrium.com In ischemic stroke models, GSK-3β inhibitors have been shown to be neuroprotective. nih.govnih.gov For example, a specific GSK-3β inhibitor protected cultured hippocampal neurons from glutamate (B1630785) excitotoxicity and reduced infarct size in rats with focal cerebral ischemia. nih.gov This neuroprotection is partly attributed to the restoration of lysosomal function in neurons. nih.gov

Cognitive and Behavioral Outcomes in Animal Studies

The neuroprotective and plasticity-enhancing effects of GSK-3β inhibitors translate to improved cognitive and behavioral outcomes in various animal models of neurological disorders.

In several mouse models of Alzheimer's disease, treatment with GSK-3β inhibitors has been reported to rescue cognitive deficits. frontiersin.org For example, inhibitors such as NP12, AR-A014418, and Indirubin decreased memory deficits in the Morris water maze test. frontiersin.org Similarly, 5XFAD mice treated with L803-mts showed improved hippocampal-dependent learning. frontiersin.org In a double transgenic mouse model of AD, the inhibitor NP12 prevented memory deficits. nih.gov

In a mouse model of Huntington's disease (R6/2 mice), treatment with the GSK-3 inhibitor L807mts improved motor-coordination functions. nih.gov In rodent models of traumatic brain injury, post-injury administration of the GSK-3 inhibitor lithium improved hippocampal-dependent learning and memory. plos.org Another selective inhibitor, SB-216763, improved motor function and modestly improved learning and memory in the same model. plos.org Furthermore, studies in adult zebra finches have shown that inhibiting GSK-3β can affect singing behavior, which is linked to social interactions and cognitive abilities in birds. nih.gov

Table 3: Cognitive and Behavioral Effects of GSK-3β Inhibition in Animal Models

| Animal Model | GSK-3β Inhibitor | Cognitive/Behavioral Outcome |

|---|---|---|

| Alzheimer's Disease (transgenic mice) | NP12, AR-A014418, Indirubin, L803-mts | Improved memory and learning in Morris water maze and other tasks. nih.govfrontiersin.org |

| Huntington's Disease (R6/2 mice) | L807mts | Improved motor-coordination. nih.gov |

| Traumatic Brain Injury (rodent model) | Lithium, SB-216763 | Improved learning and memory, and motor function. plos.org |

| Adult Zebra Finches | General GSK-3β inhibitors | Affected singing behavior, potentially related to social interaction and cognition. nih.gov |

Models of Huntington's Disease and Amyotrophic Lateral Sclerosis

In Huntington's disease (HD), the accumulation of mutant huntingtin (mHtt) protein is a key pathological feature. nih.gov GSK-3β inhibition has emerged as a potential therapeutic strategy. frontiersin.org Studies in cellular and mouse models of HD have shown that inhibiting or silencing GSK-3 reduces mHtt aggregates and neuronal death. frontiersin.org Specifically, treatment of R6/2 mouse models of HD with the GSK-3 inhibitor L807mts reduced striatal mHtt aggregates and improved motor functions. nih.gov The mechanism is believed to involve the enhancement of the autophagy/lysosome pathway, which is responsible for clearing toxic protein aggregates. nih.gov

Amyotrophic lateral sclerosis (ALS) is characterized by the progressive degeneration of motor neurons. nih.gov GSK-3β activity is increased in various ALS models and patients. nih.govnih.gov Inhibition of GSK-3β has been shown to suppress the defective phenotypes in different models of ALS. nih.govnih.gov For instance, GSK-3 inhibitors have demonstrated efficacy in both stem-cell-derived motor neurons and SOD1 G93A transgenic mice, leading to improved motor function and a delay in symptom onset. plos.org Furthermore, increased GSK-3β activity has been linked to the phosphorylation and cytosolic accumulation of TDP-43, another key protein in ALS pathology. researchgate.net

Ischemic Stroke Models and Neurovascular Remodeling

In the context of ischemic stroke, GSK-3β has been strongly implicated in the resulting neuronal cell death. nih.gov Following an ischemic event, GSK-3β enzymatic activity is markedly elevated. nih.gov Preclinical studies have shown that inhibiting GSK-3β can be neuroprotective. For example, the inhibitor Chir025 reduced infarct size in a rat model of focal cerebral ischemia. nih.gov

Inhibition of GSK-3β also appears to promote neurovascular remodeling and functional recovery after a stroke. nih.gov Lithium, a known GSK-3β inhibitor, has been shown to induce the expression of vascular endothelial growth factor (VEGF), which is linked to angiogenesis, neurogenesis, and neuroprotection. nih.gov This suggests that GSK-3β inhibition may contribute to the brain's self-repair mechanisms following an ischemic insult. mdpi.com More recent studies have highlighted that the neuroprotective effect of GSK-3β inhibition after ischemic stroke is also mediated by restoring lysosomal dysfunction in neurons, which facilitates the clearance of damaged components through autophagy. nih.gov

Research in Affective and Neurological Disorders

The role of GSK-3β in the central nervous system is complex, influencing neurodevelopment, synaptic plasticity, and neuroinflammation. nih.govmdpi.com Aberrant GSK-3β activity is linked to several psychiatric and neurological conditions, positioning inhibitors like TWS119 as potential therapeutic agents. nih.govresearchgate.net

While the direct action of TWS119 in specific models of bipolar disorder is still under extensive investigation, the foundational role of GSK-3β in mood regulation is well-established. Inhibition of GSK-3 is a known mechanism of action for lithium, a primary treatment for bipolar disorder. wikipedia.org Genetic and preclinical studies have shown that reduced GSK-3β activity can produce antidepressant and anti-manic-like effects in animal models. frontiersin.org

In a study on aged mice that underwent abdominal surgery, which induced cognitive and mood alterations, treatment with TWS119 was found to ameliorate cognitive impairment. dntb.gov.ua However, the same study noted that TWS119 may induce impulsive behaviors, which could be a relevant consideration in the context of mania. dntb.gov.ua Furthermore, a transcriptomic analysis of leukocytes from individuals with subthreshold depression identified TWS119 as a potential therapeutic agent, suggesting a possible role in modulating the underlying molecular pathways of depressive symptoms. sciopen.com

| Model System | Key Findings | Reference |

|---|---|---|

| Aged Mice (Post-Surgery Model) | Ameliorated cognitive impairment; observed potential for inducing impulsive behaviors. | dntb.gov.ua |

| Human Leukocytes (Subthreshold Depression) | Identified as a potential therapeutic agent based on transcriptomic analysis. | sciopen.com |

Elevated GSK-3β activity has been implicated as a converging pathological point in cognitive disorders, including schizophrenia. researchgate.net The enzyme is known to be a crucial mediator in neurodevelopmental processes regulated by molecules such as Disrupted in Schizophrenia 1 (DISC1). researchgate.net Preclinical evidence suggests that inhibition of GSK-3 can alleviate some behavioral and cognitive deficits in animal models of schizophrenia. frontiersin.org For instance, in mouse models with DISC1 mutations that display schizophrenia-like behaviors, GSK-3 inhibitors have been shown to reduce hyperactivity. frontiersin.org While direct studies using TWS119 in established schizophrenia models are emerging, its known function as a GSK-3β inhibitor places it as a compound of interest for further investigation in this area. nih.govresearchgate.net

Neuroinflammation, often mediated by glial cells like microglia and astrocytes, is a key pathological feature in many neurological disorders. mdpi.com GSK-3β plays a significant role in regulating the inflammatory response of these cells. mdpi.com TWS119 has demonstrated notable anti-inflammatory effects in several preclinical models.

In a mouse model of experimental stroke, TWS119 was shown to drive the polarization of microglia towards an anti-inflammatory phenotype, which ameliorated the neuroinflammatory environment and facilitated neurological recovery. nih.gov This effect was linked to the activation of the Wnt/β-catenin signaling pathway. nih.gov Further studies have confirmed that GSK-3β inhibition can have positive effects on neuroinflammation in various models of neurodegenerative diseases. mdpi.com In cultured microglial cells, TWS119 was effective in inhibiting the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). researchgate.net

| Model System | Key Findings | Reference |

|---|---|---|

| Experimental Stroke (Mouse Model) | Promoted anti-inflammatory microglial polarization; facilitated neurological recovery. | nih.gov |

| Cultured Microglia (BV-2 cells) | Inhibited LPS-induced production of pro-inflammatory TNF-α. | researchgate.net |

| General Neurodegenerative Disease Models | Exerted positive effects on neuroinflammation. | mdpi.com |

| Hypoxic-Ischemic Brain Damage (Neonatal Rat) | Induced microglial anti-inflammatory activation and improved brain function. | nih.gov |

Schizophrenia Models

Research in Oncological Models

The role of GSK-3β in cancer is complex and often context-dependent, acting as either a tumor suppressor or promoter in different malignancies. spandidos-publications.com Its involvement in critical pathways regulating cell growth, survival, and death has made it a target for cancer therapy.

TWS119 has been shown to modulate cell proliferation and the cell cycle in various cancer and non-cancer models. In human alveolar rhabdomyosarcoma cells, TWS119 was found to inhibit cell proliferation. stemcell.com In a study using a neonatal rat model of brain injury, TWS119 inhibited cell cycle activation by decreasing the expression of the positive regulator Cyclin D1 and increasing the negative regulator p21. nih.gov

The effects of TWS119 on immune cells are also significant. In the context of tumor-infiltrating lymphocytes (TILs) from human lung cancer, TWS119 was shown to preserve the expansion of naive T cells and induce the proliferation of CD8+ effector T cells. nih.gov Similarly, in studies of human γδT cells, TWS119 significantly enhanced their proliferation and survival, suggesting its potential as a complementary agent in T-cell-based immunotherapies for cancer. nih.gov

| Cell/Model Type | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| Human Alveolar Rhabdomyosarcoma Cells | Inhibited proliferation | Not specified | stemcell.com |

| Neonatal Rat Brain (Post-Hypoxia-Ischemia) | Inhibited cell cycle activation | ↓ Cyclin D1, ↑ p21 | nih.gov |

| Human Lung Cancer TILs | Induced CD8+ effector T-cell proliferation | Not specified | nih.gov |

| Human γδT Cells | Enhanced proliferation and survival | Activation of mTOR pathway | nih.gov |

Inducing apoptosis, or programmed cell death, in malignant cells is a primary goal of cancer therapy. Research indicates that TWS119 can promote apoptosis in certain cancer cell types. A study on human alveolar rhabdomyosarcoma cells demonstrated that TWS119 not only inhibited proliferation but also induced apoptosis. stemcell.com

Conversely, in the context of immunotherapy, TWS119 has been shown to promote the survival of immune cells. In human γδT cells, TWS119 enhanced their cytolytic activity against colon cancer cells while simultaneously promoting their survival by upregulating the anti-apoptotic protein Bcl-2 and inhibiting cleaved caspase-3. nih.gov This dual functionality highlights the compound's potential to directly target cancer cells while bolstering the anti-tumor immune response. In a model of oxygen-glucose deprivation, pre-treatment with TWS119 increased the Bcl-2/Bax ratio, an indicator of reduced apoptosis. e-century.us

| Cell/Model Type | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| Human Alveolar Rhabdomyosarcoma Cells | Induced apoptosis | Not specified | stemcell.com |

| Human γδT Cells (co-cultured with colon cancer cells) | Inhibited apoptosis (in T cells) | ↑ Bcl-2, ↓ Cleaved Caspase-3 | nih.gov |

| Primary Neurons (Oxygen-Glucose Deprivation Model) | Inhibited apoptosis | ↑ Bcl-2/Bax ratio | e-century.us |

| Multiple Myeloma Cells (co-cultured with NK cells) | Induced apoptosis (in cancer cells) | ↑ NK cell degranulation and cytokine release | researchgate.net |

Interaction with Anti-tumor Immune Response (e.g., T-cell function, PD-1/PD-L1)

Limited information suggests a potential role for GSK-3beta Inhibitor VI in modulating the anti-tumor immune response. Research in the context of gastric cancer has indicated that this compound may regulate the differentiation of CD8+ effector T cells through pathways independent of Wnt signaling.

In addition to T-cell differentiation, patents related to the generation of Natural Killer (NK) cells from stem cells list this compound as a potential component in the culture media. google.com These patents suggest a role for GSK-3 inhibition in the production of NK cells, which are crucial components of the innate immune system with anti-tumor activity. google.com Some of these patents also mention the detection of immune exhaustion markers like PD-1, though direct experimental evidence linking this compound to the PD-1/PD-L1 pathway is not provided. google.comgoogleapis.com

| Immune Cell Type | Observed or Proposed Effect of this compound | Context/Model | Citation |

|---|---|---|---|

| CD8+ T Cells | May regulate effector T cell differentiation through non-Wnt dependent pathways. | Gastric Cancer | |

| Natural Killer (NK) Cells | Listed as a potential agent for use in differentiation media from stem cells. | In vitro cell culture methods (Patent) | google.com |

Research in Metabolic Disease Models

Insulin (B600854) Signaling and Glucose Metabolism Regulation

No specific preclinical studies were identified that investigate the effects of this compound on insulin signaling or the regulation of glucose metabolism.

Adipogenesis and Energy Homeostasis

There is no available research data from preclinical models on the specific role of this compound in adipogenesis or energy homeostasis.

Research in Inflammatory and Autoimmune Disease Models

While some patent documents and database entries list this compound in contexts related to inflammatory or autoimmune diseases, such as inflammatory bowel disease or general methods for treating autoimmune conditions, no specific preclinical efficacy data has been published. zhanggroup.orggoogle.com The available documentation does not provide results from disease-specific animal models or in vitro inflammatory models for this particular compound.

| Disease Model | Reported Role of this compound | Citation |

|---|---|---|

| Inflammatory Bowel Disease | Listed in a database entry, but no efficacy data is available. | zhanggroup.org |

| Autoimmune Disease | Mentioned in a patent as a potential therapeutic agent, but no specific data is provided. | google.com |

Structure Activity Relationship Sar Studies and Rational Design of Gsk 3beta Inhibitor Vi Analogs

Identification of Key Pharmacophoric Features for GSK-3β Binding Affinity

The foundation of rational drug design for GSK-3β inhibitors lies in understanding the key pharmacophoric features essential for high-affinity binding. Pharmacophore models, which define the necessary spatial arrangement of molecular features, are crucial tools in this endeavor. For GSK-3β, these models are typically generated from the crystal structures of the enzyme complexed with known inhibitors. tandfonline.com

Key pharmacophoric features for GSK-3β binding generally include:

Hydrogen Bond Acceptors (HBA) and Donors (HBD): These are critical for interaction with the hinge region residues of the ATP-binding site, such as Val135 and Asp133. frontiersin.orgthno.org For instance, the phenolic hydroxyl group of some inhibitors forms hydrogen bonds with these residues. thno.org

Hydrophobic (HYD) Features: Hydrophobic pockets within the binding site accommodate aromatic or aliphatic moieties of the inhibitor, contributing to binding affinity. frontiersin.orgresearchgate.net

Aromatic Rings (RA): These can engage in pi-stacking interactions with aromatic residues in the active site. frontiersin.org

Studies have identified that a combination of these features is necessary for potent inhibition. For example, a successful pharmacophore model might consist of a hydrogen bond acceptor, a hydrophobic group, and a hydrogen bond donor, arranged in a specific three-dimensional orientation. researchgate.net The interaction with key residues like Asp133, Val135, Ala83, and Leu188 has been shown to be crucial for inhibitor binding. frontiersin.org

Systematic Chemical Modifications and Their Impact on Inhibitory Potency and Selectivity

Once a lead compound is identified, systematic chemical modifications are undertaken to optimize its potency and selectivity. This process, guided by SAR studies, involves modifying different parts of the molecule and assessing the impact on its biological activity.

For various classes of GSK-3β inhibitors, specific modifications have proven beneficial:

Pyrazine (B50134) Analogs: The introduction of small substituents like fluorine, methyl, or trifluoromethyl groups ortho to the pyrazine ring has been shown to significantly increase both inhibitory potency and selectivity against other kinases like CDK2. thno.orgnih.gov

1,3,4-Oxadiazole (B1194373) Derivatives: Modifications to this scaffold have led to compounds with high potency and selectivity. For example, specific analogs have demonstrated over 1,000-fold selectivity for GSK-3β compared to a panel of 23 other kinases. thno.orgnih.gov

Benzofuran-3-yl-(indol-3-yl)maleimides: Starting from a natural product lead, the systematic synthesis and evaluation of this series have yielded inhibitors with picomolar activity against GSK-3β and enhanced selectivity over CDK2. actuatetherapeutics.com

Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones: Computational predictions guided the modification of a lead compound, where the introduction of a methyl group at a specific position resulted in a more potent inhibitor. Further substitutions with chlorine atoms at calculated positions led to a nearly 10-fold increase in activity. acs.org

These examples underscore the power of iterative design, synthesis, and testing in the development of optimized GSK-3β inhibitors.

| Compound Series | Key Modification | Impact on Activity | Reference |

| Pyrazines | Small ortho substituents (F, CH3, CF3) | Increased potency and selectivity | thno.org, nih.gov |

| 1,3,4-Oxadiazoles | Undisclosed modifications | High potency and >1000-fold selectivity | thno.org, nih.gov |

| Benzofuran-3-yl-(indol-3-yl)maleimides | Systematic synthesis | Picomolar inhibitory activity | actuatetherapeutics.com |

| Phenylpyrazolo indolizines | Computationally guided substitutions | ~10-fold increase in potency | acs.org |

Allosteric Modulation vs. ATP-Competitive Inhibition Mechanisms

Inhibitors of GSK-3β can be broadly classified based on their mechanism of action, primarily as ATP-competitive or allosteric modulators.

ATP-Competitive Inhibition: The majority of GSK-3β inhibitors developed to date are ATP-competitive. tbzmed.ac.ir These molecules bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of its natural substrate, ATP. nih.gov While this approach has yielded potent inhibitors, the high degree of similarity in the ATP-binding site across different kinases can lead to off-target effects and a lack of selectivity. nih.govmdpi.com

Allosteric Modulation: Allosteric inhibitors represent a more recent and promising strategy. These compounds bind to a site on the enzyme that is distinct from the ATP-binding pocket. tbzmed.ac.irnih.gov This binding event induces a conformational change in the enzyme that alters its activity. nih.gov Because allosteric sites are generally less conserved than ATP-binding sites, allosteric modulators often exhibit greater selectivity. nih.govmdpi.com This can translate to a better safety profile with fewer side effects. tbzmed.ac.ir GSK-3beta Inhibitor VI is classified as a substrate-competitive inhibitor, a type of non-ATP-competitive inhibition. nih.gov

Substrate-Competitive Inhibition: A subset of non-ATP-competitive inhibitors, these molecules prevent the binding of the protein or peptide substrate to the kinase. mdpi.comnih.gov This mechanism can also offer improved selectivity over ATP-competitive inhibitors. mdpi.com

The development of non-ATP competitive inhibitors, including allosteric and substrate-competitive modulators, is a key strategy for achieving the high selectivity required for therapeutic applications. tbzmed.ac.irnih.govnih.gov

Strategies for Improving Kinase Selectivity through Structural Derivatization

Achieving high selectivity is a major challenge in the development of kinase inhibitors due to the structural similarity of the ATP-binding site across the kinome. nih.govfrontiersin.org Several strategies involving structural derivatization are employed to overcome this hurdle:

Targeting Non-Conserved Regions: A primary strategy is to design inhibitors that extend beyond the conserved ATP-binding pocket and interact with less conserved regions of the enzyme. acs.org By exploiting differences in the amino acid residues in these peripheral areas, greater selectivity can be achieved. acs.org

Macrocyclization: The synthesis of macrocyclic inhibitors has been explored as a way to constrain the conformation of the molecule, potentially leading to a more specific fit in the target kinase's binding site and thus improved selectivity. frontiersin.org

Allosteric Inhibition: As discussed previously, targeting allosteric sites is an inherently effective strategy for achieving selectivity, as these sites are more diverse than the ATP-binding pocket. nih.govmdpi.com

Structure-Based Design: A detailed comparison of the crystal structures of GSK-3β and off-target kinases (like CDK2) can reveal subtle differences in their binding pockets. acs.org This information can then be used to design new derivatives with functionalities that favor binding to GSK-3β while disfavoring binding to other kinases. acs.org For example, analysis of the back of the ATP binding pockets of CDK2 and GSK-3β has guided the optimization of selective inhibitors. acs.org

Computational Docking and Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Computational methods are indispensable tools in the modern drug discovery pipeline for GSK-3β inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. austinpublishinggroup.comd-nb.infonih.gov Docking studies are used to screen large virtual libraries of compounds to identify potential hits, as well as to understand the binding of known inhibitors and guide the design of new analogs. austinpublishinggroup.comnih.gov For instance, docking has been used to identify novel GSK-3β inhibitors from databases and to analyze their binding conformations. austinpublishinggroup.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-enzyme complex over time, offering a more realistic representation of the interactions than static docking poses. d-nb.infonih.gov These simulations can be used to assess the stability of the predicted binding mode and to calculate binding free energies, which can provide a more accurate prediction of a compound's potency. nih.gov Studies have used MD simulations of up to 50 nanoseconds to confirm the stable binding of potential inhibitors to GSK-3β. tandfonline.comvietnamjournal.ru

These computational approaches, often used in tandem, accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, ultimately leading to the more rapid identification of potent and selective GSK-3β inhibitors. frontiersin.orgnih.gov

| Computational Method | Application in GSK-3β Inhibitor Design | Reference |

| Molecular Docking | Virtual screening of compound libraries, prediction of binding modes | d-nb.info, nih.gov, austinpublishinggroup.com |

| Molecular Dynamics (MD) Simulations | Assessment of binding stability, calculation of binding free energies | d-nb.info, nih.gov, tandfonline.com |

| Pharmacophore Modeling | Identification of key interaction features, virtual screening | frontiersin.org, tandfonline.com, researchgate.net |

Advanced Methodological Approaches Employed in Gsk 3beta Inhibitor Vi Research

High-Throughput Screening and Lead Optimization Techniques

The discovery of novel GSK-3β inhibitors often begins with high-throughput screening (HTS), a process that allows for the rapid assessment of large chemical libraries. nih.govthno.org Both experimental and virtual HTS campaigns are employed to identify initial "hit" compounds. researchgate.net For instance, HTS has successfully identified various scaffolds, such as 1,3,4-oxadiazole (B1194373) and pyrazine-containing derivatives, as potent GSK-3β inhibitors. nih.govthno.org Virtual screening, using computational docking methods like FlexX, can effectively discriminate between potential inhibitors and inactive compounds, achieving a significantly higher hit rate than experimental HTS alone. researchgate.net

Once initial hits are identified, lead optimization techniques are employed to enhance their properties, such as potency, selectivity, and pharmacokinetic profiles. This involves extensive structure-activity relationship (SAR) analysis and computational modeling. aacrjournals.orgmdpi.com For example, a discovery program that identified the 1H-indazole-3-carboxamide (INDZ) scaffold through virtual screening was followed by optimization campaigns to improve GSK-3β inhibition and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com Similarly, research projects focus on optimizing lead molecules to enhance their potential as inhibitors targeting pathologies like neuroinflammation and tau oligomerization in Alzheimer's disease. indiascienceandtechnology.gov.in

Biochemical and Biophysical Assays for Kinase Activity and Binding Kinetics

A variety of biochemical and biophysical assays are crucial for characterizing the activity of GSK-3β inhibitors and their binding kinetics. nih.gov GSK-3β Inhibitor VI is identified as a cell-permeable, non-ATP competitive inhibitor with an IC50 value of 1 µM. It is a thienyl α-chloromethyl ketone compound that acts as a reactive alkylating agent and is noted for its selectivity, as it does not impact PKA activity even at high concentrations.

Common assays to determine inhibitory potency (IC50) and binding mechanisms include:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the phosphorylation of a specific substrate, such as human Muscle Glycogen (B147801) Synthase, to quantify kinase activity and the inhibitory effect of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1D 19F NMR fragment screening are used to identify fragments that bind to the ATP binding site of GSK-3β. nih.govnih.gov

Mass Spectrometry-Based Assays: These methods provide an alternative to traditional kinase assays that rely on radiolabeled isotopes, offering accurate assessment of protein phosphorylation. nih.gov

Kinase Selectivity Panels: To ensure specificity, lead compounds are often tested against a broad panel of other kinases. For example, some inhibitors show over 10,000-fold selectivity for GSK-3β compared to kinases like AKT-1 and PKA. thno.org

These assays are fundamental in distinguishing between different types of inhibitors, such as ATP-competitive and non-ATP competitive inhibitors like GSK-3β Inhibitor VI. nih.gov

| Assay Type | Principle | Application in GSK-3β Research | Reference |

|---|---|---|---|

| TR-FRET | Measures fluorescence resonance energy transfer to quantify substrate phosphorylation. | Determine inhibitory potency (IC50) against human recombinant GSK-3β. | nih.gov |

| 1D 19F NMR | Detects binding of fluorine-containing fragments to the target protein. | Initial screening to identify novel fragments that bind to GSK-3β's ATP pocket. | nih.govnih.gov |

| Kinase Selectivity Profiling | Tests inhibitor activity against a large panel of different kinases. | Assess the selectivity of inhibitors for GSK-3β over other kinases. | thno.org |

| Mass Spectrometry | Accurately measures protein phosphorylation without radioactive labels. | Provides an unbiased analysis of kinase activity and substrate modification. | nih.gov |

Advanced Cell Culture Models (e.g., 3D organoids, iPSC-derived cells)

Modern cell culture models, such as 3D organoids and induced pluripotent stem cell (iPSC)-derived cells, offer more physiologically relevant systems to study the effects of GSK-3β inhibition.

Human iPSC-Derived Cells: Researchers use iPSC-derived neural progenitors, cardiomyocytes, and brain microvascular endothelial cells (BMECs) to investigate the role of GSK-3β in development and disease. oup.comjst.go.jpresearchgate.net For instance, inhibiting GSK-3β in hiPSC-derived neural progenitors has been shown to promote their proliferation. researchgate.net In hiPSC-derived cardiomyocytes, GSK-3β inhibition is a key component of protocols to expand cell numbers for tissue engineering and drug screening. oup.comresearchgate.net

3D Organoids: Cortical and colorectal cancer organoids are used to model complex tissue architecture and disease states. In human cortical organoids, GSK-3β inhibition was found to disrupt the organization of the neuroepithelium and tissue structure, highlighting the kinase's critical role in brain development. nih.gov Patient-derived tumor organoids for colorectal cancer have been used to test the efficacy of GSK-3β inhibitors in combination with standard chemotherapy. frontiersin.org

These advanced models allow for detailed investigation into how GSK-3β inhibitors affect cell differentiation, proliferation, and tissue morphogenesis in a human-relevant context. researchgate.netnih.gov

In Vivo Preclinical Model Development and Validation

To evaluate the therapeutic potential of GSK-3β inhibitors, researchers utilize a range of in vivo preclinical models, primarily in rodents. These models are designed to mimic human diseases where GSK-3β is dysregulated, such as neurodegenerative disorders, bipolar disorder, and cancer. thno.orgnih.gov

For example, in animal models of Alzheimer's disease, GSK-3β inhibitors have been shown to reduce tau protein phosphorylation, amyloid-β deposition, and neuronal death, while also improving cognitive deficits. wiley.comacs.org In rodent models of ischemic stroke, post-insult treatment with the GSK-3 inhibitor lithium reduced infarct volume and improved functional recovery. frontiersin.org Similarly, GSK-3 inhibitors have demonstrated neuroprotective effects in models of Parkinson's disease. thno.org The development of transgenic mice with cardiac-specific expression of GSK-3β variants has also been instrumental in confirming the kinase's role in cardiac hypertrophy and function. ahajournals.org

| Disease Model | Animal | Key Findings with GSK-3β Inhibition | Reference |

|---|---|---|---|

| Alzheimer's Disease | Mice/Rats | Reduced tau hyperphosphorylation, Aβ deposition, and improved cognitive function. | wiley.comacs.org |

| Ischemic Stroke | Rats | Decreased infarct volume, ameliorated neurological deficits, and enhanced angiogenesis. | frontiersin.org |

| Parkinson's Disease | Rodents | Demonstrated neuroprotective effects on dopaminergic cells. | thno.org |

| Bipolar Disorder | Mice | Mouse models with altered GSK-3β expression exhibit behaviors mimicking aspects of the disorder. | nih.gov |

Proteomics, Phosphoproteomics, and Transcriptomics Analysis in Response to GSK-3β Inhibition

"Omics" technologies provide a global, unbiased view of the cellular response to GSK-3β inhibition.

Proteomics and Phosphoproteomics: These analyses identify changes in protein abundance and phosphorylation status following GSK-3β inhibition. Phosphoproteomic studies have been particularly insightful, revealing that GSK-3β phosphorylates numerous proteins involved in diverse cellular processes, including multiple splicing factors. nih.gov This suggests a broad role for GSK-3 in regulating alternative splicing. nih.govahajournals.org Quantitative phosphoproteomics can identify novel downstream substrates and signaling networks, such as the finding that S-nitrosylation of GSK-3β promotes its nuclear translocation and access to substrates involved in cell cycle control and RNA splicing. ahajournals.org A proteome analysis identified 149 proteins that were differentially expressed in response to GSK-3β knockdown, revealing new potential roles in the spliceosome and Hippo signaling pathways. frontiersin.org

Transcriptomics: Analyzing the transcriptome reveals changes in gene expression caused by GSK-3β inhibitors. In colorectal cancer cells, transcriptomic analysis of cells treated with the GSK-3β inhibitor 9-ING-41 supported findings of cell cycle arrest and deficiencies in DNA repair. frontiersin.org

These comprehensive analyses help to build a detailed picture of the signaling pathways and cellular networks regulated by GSK-3β. nih.govfrontiersin.org

CRISPR/Cas9-based Gene Editing for Target Validation

CRISPR/Cas9 gene-editing technology is a powerful tool for validating GSK-3β as a therapeutic target. By precisely deleting or modifying the Gsk3a and/or Gsk3b genes, researchers can mimic the effects of a pharmacological inhibitor and confirm that the observed cellular effects are indeed due to the inhibition of GSK-3β. nih.gov For example, studies using mouse embryonic stem cells with a double knockout of Gsk3a and Gsk3b were used for the first unbiased analysis of the GSK-3 phosphoproteome. nih.gov This genetic approach provides definitive evidence for the kinase's role in specific biological processes and helps to validate the on-target effects of small molecule inhibitors, distinguishing them from potential off-target activities. aacrjournals.org

Challenges and Future Perspectives in Gsk 3beta Inhibitor Vi Research

Overcoming Selectivity Issues and Off-Target Interactions in Preclinical Settings

A primary hurdle in the development of GSK-3β inhibitors is achieving high selectivity to avoid off-target effects. mdpi.comthno.orgnih.govfrontiersin.orgmdpi.com The ATP-binding site of GSK-3β is highly conserved across the kinome, leading to the potential for inhibitors to interact with other kinases and cause unintended biological consequences. mdpi.comthno.orgnih.govmdpi.commdpi.com While TWS119 is a potent inhibitor of GSK-3β with an IC50 of 30 nM, it also inhibits GSK-3α, albeit at a higher concentration. tocris.commedchemexpress.com

The lack of absolute selectivity can lead to off-target effects, which may confound the interpretation of preclinical data and pose safety risks. mdpi.comfrontiersin.orgahajournals.org For instance, some kinase inhibitors have been associated with cardiotoxicity due to off-target interactions. frontiersin.org Therefore, a critical challenge is to design and identify inhibitors that can differentiate not only between GSK-3 isoforms but also from other structurally similar kinases. mdpi.comfrontiersin.org Future research must prioritize comprehensive kinase profiling and cellular assays to meticulously characterize the selectivity profile of TWS119 and its analogs.

Furthermore, the development of non-ATP competitive inhibitors, which bind to less conserved allosteric sites, represents a promising strategy to enhance selectivity and mitigate off-target effects. mdpi.comnih.gov This approach could lead to the development of inhibitors with a more favorable safety profile.

Development of Novel Analogs with Improved Efficacy in Specific Disease Models

While TWS119 has demonstrated efficacy in various preclinical models, including inducing neuronal differentiation and modulating T-cell responses, there is a continuous need to develop novel analogs with enhanced potency and disease-specific efficacy. tocris.commedchemexpress.comcellgs.comstemcell.com The goal is to create derivatives that exhibit superior therapeutic effects at lower concentrations, thereby minimizing potential side effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure of TWS119, researchers can identify key functional groups responsible for its biological activity and optimize them to improve efficacy. This approach has been successfully employed for other classes of GSK-3 inhibitors, leading to the discovery of compounds with nanomolar potency and high selectivity. thno.org

Future efforts should focus on synthesizing and screening a library of TWS119 analogs in a diverse range of disease models. This will facilitate the identification of lead compounds with improved therapeutic indices for specific pathologies, such as neurodegenerative diseases or cancer. mdpi.comspandidos-publications.comjneurology.com

Exploration of Synergistic Effects with Other Investigational Agents in Preclinical Models

Combining GSK-3β inhibitors with other therapeutic agents could offer a powerful strategy to enhance treatment efficacy and overcome drug resistance. In preclinical cancer models, for example, GSK-3β inhibitors have been shown to sensitize cancer cells to conventional chemotherapies and targeted agents. spandidos-publications.com TWS119, for instance, has been observed to potentiate the effects of certain apoptosis-inducing agents in cancer cell lines. spandidos-publications.com

The exploration of synergistic combinations is a promising avenue for future research. Investigating the effects of TWS119 in combination with other investigational drugs in various preclinical models could reveal novel therapeutic strategies. For example, in the context of neurodegenerative diseases, combining a GSK-3β inhibitor with an agent that targets a different pathological pathway could lead to a more profound therapeutic benefit. mdpi.com

Careful experimental design is necessary to assess synergy, including the use of appropriate combination indices and isobologram analysis. These studies will be instrumental in identifying rational drug combinations for further development.

Elucidating Novel Biological Targets and Pathways Mediated by GSK-3β Inhibition

GSK-3β is a multifaceted kinase involved in a vast array of cellular processes, including cell proliferation, apoptosis, and inflammation. spandidos-publications.com While the Wnt/β-catenin pathway is a well-established downstream target of GSK-3β, inhibition of this kinase likely impacts numerous other signaling cascades. medchemexpress.comcellgs.comstemcell.com A significant challenge and opportunity lie in the comprehensive elucidation of all the biological targets and pathways modulated by GSK-3β inhibitors like TWS119.

Unbiased "omics" approaches, such as proteomics and transcriptomics, can provide a global view of the cellular changes induced by TWS119. These powerful techniques can help identify novel protein substrates and downstream effector pathways that are regulated by GSK-3β. A deeper understanding of these intricate networks will not only shed light on the multifaceted roles of GSK-3β but also potentially uncover new therapeutic applications for its inhibitors.

Identifying Novel Biomarkers for Preclinical Efficacy Assessment and Target Engagement

The development of robust and reliable biomarkers is essential for the preclinical and clinical development of any therapeutic agent. For GSK-3β inhibitors, there is a need to identify biomarkers that can serve two key purposes: to assess the efficacy of the treatment and to confirm that the drug is engaging its intended target in vivo.

Phosphorylation of downstream substrates of GSK-3β, such as β-catenin, can serve as a proximal biomarker of target engagement. However, identifying biomarkers that correlate with a therapeutic response in a specific disease model is more challenging. These could include changes in gene expression profiles, protein levels, or specific metabolites that are indicative of a positive treatment outcome.

Future research should focus on the discovery and validation of such biomarkers in relevant preclinical models. This will not only facilitate the optimization of treatment regimens but also provide valuable tools for monitoring therapeutic responses in future clinical trials.

General Translational Considerations for Preclinical Findings

Translating promising preclinical findings into successful clinical outcomes is a major challenge in drug development. For GSK-3β inhibitors like TWS119, several factors need to be carefully considered. The inherent complexity of the diseases being targeted, such as neurodegenerative disorders and cancer, means that what works in a simplified preclinical model may not be effective in humans. researchgate.netcsic.es

Furthermore, the potential for long-term side effects associated with chronic inhibition of a fundamental enzyme like GSK-3β needs to be thoroughly evaluated. csic.es The on-target, but undesirable, effects of up-regulating pathways like Wnt/β-catenin signaling, which can be oncogenic, are a significant concern. ahajournals.orgcsic.es

Therefore, a cautious and systematic approach is required. This includes the use of more sophisticated and clinically relevant preclinical models, such as patient-derived xenografts or organoids, to better predict clinical efficacy. A thorough understanding of the therapeutic window and the potential for adverse effects is paramount before any GSK-3β inhibitor can be considered for human trials.

Q & A

Q. What experimental protocols are recommended for assessing GSK-3beta inhibition in vitro?

To evaluate inhibitory activity, use kinase assays such as radiometric or fluorescence-based methods with recombinant GSK-3beta. Include ATP-concentration controls to account for competitive inhibition artifacts. Validate results with orthogonal assays (e.g., Western blotting for phosphorylation of downstream targets like β-catenin at Ser33/37 or Tau at Thr231). Ensure purity and stability of inhibitors using HPLC or mass spectrometry .

Q. How should researchers select appropriate cellular models for studying GSK-3beta inhibition?

Prioritize cell lines with well-characterized GSK-3beta activity, such as SH-SY5Y (neurodegeneration), HEK293 (Wnt/β-catenin signaling), or bone marrow stromal cells (BMSCs) for osteogenic differentiation studies . Include genetic controls (e.g., siRNA knockdown or CRISPR-Cas9 knockout) to confirm target specificity. For developmental studies, Xenopus embryos are historically validated due to lithium’s morphogenetic effects via GSK-3beta inhibition .

Q. What are the critical parameters for dose-response studies of GSK-3beta inhibitors?

Optimize inhibitor concentrations based on IC50 values from kinase assays and cellular viability assays (e.g., MTT or ATP-lite). Account for off-target effects by testing inhibitors against related kinases (e.g., CDK5, ERK1/2) and include inactive analogs as negative controls. Use time-course experiments to assess transient vs. sustained inhibition, especially for irreversible inhibitors like thienylhalomethylketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for GSK-3beta inhibitors across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer pH) or compound stability. Standardize protocols using guidelines from publications like Vadivelan et al. (2009), which detail fragment-based design and validation . Cross-validate results with structural analyses (e.g., X-ray crystallography or molecular docking) to confirm binding modes . Reference databases like NIST for chemical stability data .

Q. What strategies are effective for studying cross-talk between GSK-3beta and other signaling pathways (e.g., Akt/PI3K)?

Use pathway-specific inhibitors (e.g., LY294002 for PI3K) in combination with GSK-3beta inhibitors to dissect signaling nodes. Monitor phosphorylation status of Akt (Ser473) and GSK-3beta (Ser9) via Western blotting. For in vivo models, employ tissue-specific conditional knockouts to isolate pathway interactions .

Q. How should researchers design experiments to address off-target effects of irreversible GSK-3beta inhibitors?

Utilize activity-based protein profiling (ABPP) to identify off-target kinases. Compare inhibitor effects in wild-type vs. GSK-3beta-deficient cells to isolate target-specific phenotypes. For covalent inhibitors, confirm binding via mass spectrometry-based chemoproteomics .

Q. What methodologies are recommended for analyzing GSK-3beta’s role in disease models with conflicting data (e.g., cancer vs. neurodegeneration)?